17,21-Dihydroxypregnenolone

Glycine receptor allosteric modulation Corticosteroid neuropharmacology IGly desensitization kinetics

17,21-Dihydroxypregnenolone (3β,17α,21-trihydroxypregn-5-en-20-one; CAS 1167-48-2) is a C21 Δ5-3β-hydroxysteroid that functions as a key intermediate in the alternative pathway of human corticosteroid biosynthesis. Unlike its immediate precursor 17α-hydroxypregnenolone, which requires 21-hydroxylation to proceed toward cortisol, 17,21-dihydroxypregnenolone is positioned one enzymatic step closer to 11-deoxycortisol and cortisol, bypassing the classical progesterone/17α-hydroxyprogesterone route.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 1167-48-2
Cat. No. B045245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,21-Dihydroxypregnenolone
CAS1167-48-2
Synonyms17α,21-Dihydroxypregnenolone;  3β,17α,21-Trihydroxypregn-5-en-20-one
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1
InChIKeyJNHJGXQUDOYJAK-IYRCEVNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17,21-Dihydroxypregnenolone (CAS 1167-48-2): A Steroidogenic Intermediate with Distinct Glycine Receptor Modulatory Activity Differentiating It from Closest Analogs


17,21-Dihydroxypregnenolone (3β,17α,21-trihydroxypregn-5-en-20-one; CAS 1167-48-2) is a C21 Δ5-3β-hydroxysteroid that functions as a key intermediate in the alternative pathway of human corticosteroid biosynthesis . Unlike its immediate precursor 17α-hydroxypregnenolone, which requires 21-hydroxylation to proceed toward cortisol, 17,21-dihydroxypregnenolone is positioned one enzymatic step closer to 11-deoxycortisol and cortisol, bypassing the classical progesterone/17α-hydroxyprogesterone route [1]. Recent functional evidence demonstrates that this compound also acts as a potent positive allosteric modulator of glycine receptors at sub-micromolar concentrations, a pharmacological property that distinguishes it from structurally related 11-deoxy corticosteroids [2].

Why 17-Hydroxypregnenolone or 11-Deoxycortisol Cannot Substitute for 17,21-Dihydroxypregnenolone in Targeted Research Applications


Although 17,21-dihydroxypregnenolone shares the C21 pregnane scaffold with several in-class steroids, its dual 17α- and 21-hydroxylation pattern creates a unique pharmacophoric signature that cannot be replicated by single-hydroxylated analogs. 17α-Hydroxypregnenolone lacks the 21-hydroxyl group required for conversion to 11-deoxycortisol via 3β-hydroxysteroid dehydrogenase/isomerase, meaning it occupies a different node in the steroidogenic network [1]. Conversely, 11-deoxycortisol (17α,21-dihydroxy-pregn-4-ene-3,20-dione) differs by possessing a Δ4-3-keto configuration instead of the Δ5-3β-hydroxy group, which profoundly alters its ion channel modulatory profile—11-deoxycortisol accelerates glycine receptor desensitization only at >10 μM, whereas 17,21-dihydroxypregnenolone acts in the sub-micromolar range [2]. These structural differences translate into divergent biological readouts, making direct substitution scientifically invalid for experiments requiring precise pathway interrogation or specific ion channel pharmacology.

Quantitative Differentiation Evidence for 17,21-Dihydroxypregnenolone Versus Closest Analogs


Glycine Receptor Desensitization: 17,21-Dihydroxypregnenolone vs. 11-Deoxycortisol and Cortisone—Sub-Micromolar vs. >10 μM Potency Bands

In a head-to-head electrophysiological comparison using glycine (100 μM)-evoked chloride currents (IGly) in rat hippocampal pyramidal neurons, 17,21-dihydroxypregnenolone clustered with the high-potency group (corticosterone, cortisol, allotetrahydrocorticosterone) that accelerated IGly desensitization with IC50 values in the 0.39–0.72 μM range [1]. In contrast, the structurally related 11-deoxycortisol, 11-deoxycorticosterone, cortisone, and 5β-dihydrodeoxycorticosterone exhibited significantly right-shifted potency, with IC50 values ranging from 10.3 to 15.2 μM [1]. This represents an approximate 14- to 39-fold difference in potency between the two groups.

Glycine receptor allosteric modulation Corticosteroid neuropharmacology IGly desensitization kinetics

GABA-A Receptor Selectivity: 17,21-Dihydroxypregnenolone Shows No Activity at IGABA While Allotetrahydrocorticosterone and Tetrahydrocorticosterone Demonstrate Potentiation

The same electrophysiology study evaluated corticosteroid effects on GABA-A receptors (GABAARs) in isolated cerebellar Purkinje cells. 17,21-dihydroxypregnenolone, along with the majority of tested steroids including cortisol and corticosterone, exhibited no modulation of GABA-evoked currents (IGABA) across the concentration range of 1–100 μM [1]. By contrast, allotetrahydrocorticosterone and tetrahydrocorticosterone potentiated IGABA with EC50 values of 18–23 μM [1]. This selective GlyR-over-GABAAR activity profile for 17,21-dihydroxypregnenolone contrasts with the dual GlyR/GABAAR modulatory activity of allotetrahydrocorticosterone, offering cleaner target engagement.

GABA-A receptor modulation Corticosteroid receptor selectivity profiling IGABA electrophysiology

Steroidogenic Pathway Branch-Point Specificity: 17,21-Dihydroxypregnenolone Is a Direct Cortisol Precursor, Unlike 17-Hydroxyprogesterone Which Does Not Contribute Significantly to Cortisol Synthesis in Human Adrenals

Biochemical pathway tracing in human adrenal tissue from patients with Itsenko-Cushing disease demonstrated that 17,21-dihydroxypregnenolone participates directly in cortisol synthesis, whereas 17-hydroxyprogesterone was found not to take an important part as a cortisol precursor [1]. Parallel studies in guinea-pig adrenal slices confirmed that 17,21-dihydroxypregnenolone (rather than 17-hydroxyprogesterone) serves as the main precursor of cortisol, operating through the Δ5-3β-hydroxy pathway that also involves 21-hydroxypregnenolone as the essential intermediate for corticosterone synthesis [2][3].

Adrenal steroidogenesis Cortisol biosynthesis pathway Alternative corticosteroid pathway

Clinical Metabolomic Biomarker Specificity: 17,21-Dihydroxypregnenolone Is Significantly Up-Regulated in Follicular Fluid of Infertile Women with Chronic Pelvic Inflammatory Disease, Distinguishing It from Other Differentially Expressed Metabolites

An untargeted LC-MS/MS metabolomic profiling study compared follicular fluid from infertile women with chronic pelvic inflammatory disease (CPID; n=8) versus healthy controls (n=8). Among 240 differential metabolites identified, 17,21-dihydroxypregnenolone was significantly up-regulated in the CPID group, while metabolites such as pregnane-3,3-diol and specific glycerophosphoethanolamines were markedly down-regulated [1]. KEGG pathway enrichment analysis mapped 17,21-dihydroxypregnenolone specifically to the steroid hormone biosynthesis pathway, distinguishing its dysregulation pattern from metabolites enriched in glyoxylate/dicarboxylate metabolism or TCA cycle pathways [1].

Follicular fluid metabolomics Infertility biomarker Chronic pelvic inflammatory disease

High-Value Application Scenarios Where 17,21-Dihydroxypregnenolone Is Specified Over Analogs Based on Quantitative Differentiation Evidence


Electrophysiological Screening of Selective Glycine Receptor Positive Allosteric Modulators in CNS Drug Discovery

When building a corticosteroid screening library for GlyR-targeted drug discovery, 17,21-dihydroxypregnenolone must be included in preference to 11-deoxycortisol or cortisone. The compound operates in the sub-micromolar IC50 range (0.39–0.72 μM) for glycine receptor desensitization acceleration, whereas 11-deoxycortisol requires 10.3–15.2 μM [3]. Moreover, its lack of activity at GABAAR up to 100 μM [3] makes it a cleaner pharmacological probe than dual-active steroids such as allotetrahydrocorticosterone. Specify CAS 1167-48-2 and confirm ≥95% purity by HPLC (commercially available from Santa Cruz Biotechnology and CymitQuimica).

In Vitro Adrenal Steroidogenesis Flux Studies Requiring Δ5-Pathway-Specific Cortisol Precursor

For metabolic flux analyses or enzyme kinetics studies of the alternative corticosteroid pathway in human or guinea-pig adrenal models, 17,21-dihydroxypregnenolone is the appropriate substrate. Unlike 17-hydroxyprogesterone, which does not significantly contribute to cortisol production in human adrenals [1], 17,21-dihydroxypregnenolone is a demonstrated direct cortisol precursor [2][5]. Researchers should pair this compound with 21-hydroxypregnenolone for parallel corticosterone pathway studies, as the two compounds represent the bifurcation point of glucocorticoid vs. mineralocorticoid biosynthesis.

Targeted LC-MS/MS Assay Development for CPID-Associated Infertility Biomarker Validation

Clinical metabolomics laboratories developing targeted assays for follicular fluid biomarker panels should include 17,21-dihydroxypregnenolone as a key analyte. Untargeted metabolomics has demonstrated its significant up-regulation in CPID-associated infertility with specific enrichment in the steroid hormone biosynthesis KEGG pathway [4]. Procure the compound as a certified reference standard (minimum 95% purity) for LC-MS/MS method calibration, and include stable isotope-labeled internal standards where available to ensure quantitative rigor in validation cohorts.

Chemical Synthesis of 11-Deoxycortisol and Downstream Corticosteroids via the Δ5-3β-Hydroxy Route

As a late-stage intermediate in corticosteroid synthesis, 17,21-dihydroxypregnenolone can be converted to 11-deoxycortisol by 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B1/HSD3B2) [2]. For synthetic chemistry groups pursuing the Δ5-3β-hydroxy pathway rather than the Δ4-3-keto route (which uses 17-hydroxyprogesterone), sourcing CAS 1167-48-2 as a starting material or reference standard is essential. Verify lot-specific purity by HPLC (>95%) and confirm structural identity by NMR and mass spectrometry before use.

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